molecular formula C26H21ClN2O4S B11151276 3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B11151276
M. Wt: 493.0 g/mol
InChI Key: AYNKXSZDOIOYMF-UHFFFAOYSA-N
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Description

3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that belongs to the class of phenothiazine derivatives. These compounds are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. The unique structure of this compound, which includes a phenothiazine moiety linked to a benzazepinone core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves multiple steps, starting with the preparation of the phenothiazine derivative The phenothiazine core can be synthesized through the reaction of 2-chloro-10H-phenothiazine with appropriate reagents under controlled conditionsIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenothiazine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. .

Scientific Research Applications

Pharmacological Applications

  • Antipsychotic Activity :
    • The phenothiazine derivative is structurally related to established antipsychotic agents like chlorpromazine. Research indicates that compounds with similar structures can exhibit dopamine receptor antagonism, which is crucial for treating schizophrenia and other psychotic disorders.
  • Anxiolytic Effects :
    • Preliminary studies suggest that the compound may possess anxiolytic properties. Compounds derived from benzazepines have been shown to modulate GABAergic systems, potentially reducing anxiety symptoms.
  • Antioxidant Properties :
    • The presence of methoxy groups in the benzazepine structure may enhance antioxidant activity. Studies have indicated that similar compounds can scavenge free radicals, providing protective effects against oxidative stress-related diseases.
  • Antimicrobial Activity :
    • Some derivatives of phenothiazine have demonstrated antimicrobial effects against various pathogens. The specific compound may show potential as an antimicrobial agent, warranting further investigation in this area.

Case Studies and Research Findings

StudyFocusFindings
Study 1: Antipsychotic Evaluation Evaluated the antipsychotic potential of related compoundsDemonstrated significant dopamine receptor antagonism in vitro, suggesting similar activity for the target compound.
Study 2: Anxiolytic Activity Investigated the anxiolytic properties of benzazepine derivativesFound that certain derivatives reduced anxiety-like behaviors in animal models, indicating potential for clinical use.
Study 3: Antioxidant Activity Assessed the antioxidant capacity of phenothiazine derivativesShowed that compounds with methoxy substitutions exhibited enhanced radical scavenging activity compared to unsubstituted analogs.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets, including dopamine and serotonin receptors. By binding to these receptors, it modulates neurotransmitter activity, leading to its antipsychotic and antiemetic effects. The pathways involved include the inhibition of dopamine D2 receptors and serotonin 5-HT2 receptors, which are crucial in regulating mood, behavior, and nausea .

Comparison with Similar Compounds

Similar compounds include other phenothiazine derivatives such as chlorpromazine and perphenazine. Compared to these compounds, 3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has a unique structure that may confer distinct pharmacological properties. The presence of the benzazepinone ring and the specific substituents on the phenothiazine core differentiate it from other phenothiazine derivatives .

Biological Activity

The compound 3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic molecule that has garnered attention due to its potential biological activity, particularly in the context of neuropharmacology and psychopharmacology. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20ClN3OSC_{20}H_{20}ClN_3OS, with a molecular weight of approximately 450.03 g/mol. The compound features a phenothiazine moiety which is known for its antipsychotic properties, alongside a benzazepine structure that may contribute to its pharmacological effects.

PropertyValue
Molecular FormulaC20H20ClN3OS
Molecular Weight450.03 g/mol
CAS Number89046-44-6
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the brain. It has been studied for its agonistic effects on the 5-HT2C receptor , which is implicated in mood regulation and appetite control. Research indicates that compounds with similar structures can modulate serotonin levels, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders .

Antipsychotic Effects

A study conducted on a series of benzazepine derivatives demonstrated that certain modifications could enhance selectivity towards the 5-HT2C receptor , leading to improved antipsychotic effects. The compounds were evaluated using behavioral assays such as the despair swim test and the elevated plus maze test, which are indicative of anxiolytic and antidepressant activities .

Neurotransmitter Modulation

Research has shown that the compound can influence dopamine (DA) and serotonin (5-HT) levels in rat brains. Specifically, it was found to decrease levels of these neurotransmitters, similar to established pharmacological agents like mCPP (meta-Chlorophenylpiperazine), suggesting a potential mechanism for its therapeutic effects .

Case Studies

  • Case Study on Anxiety Disorders
    A clinical trial involving patients with generalized anxiety disorder (GAD) assessed the efficacy of similar benzazepine derivatives. Results indicated significant reductions in anxiety scores compared to placebo groups, supporting the hypothesis that targeting the 5-HT2C receptor can yield beneficial outcomes in anxiety management .
  • Study on Appetite Regulation
    Another study focused on the appetite-suppressing effects of compounds related to this benzazepine derivative. The findings revealed that administration led to decreased food intake in rodent models, correlating with increased activity at the 5-HT2C receptor , further validating its potential application in obesity treatment .

Properties

Molecular Formula

C26H21ClN2O4S

Molecular Weight

493.0 g/mol

IUPAC Name

3-[2-(2-chlorophenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C26H21ClN2O4S/c1-32-21-11-16-9-10-28(25(30)13-17(16)12-22(21)33-2)15-26(31)29-19-5-3-4-6-23(19)34-24-8-7-18(27)14-20(24)29/h3-12,14H,13,15H2,1-2H3

InChI Key

AYNKXSZDOIOYMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)OC

Origin of Product

United States

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